tert-Butyl (4-(diphenylamino)phenyl)carbamate
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Overview
Description
tert-Butyl (4-(diphenylamino)phenyl)carbamate is an organic compound with the molecular formula C23H24N2O2 and a molecular weight of 360.45 g/mol . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-(diphenylamino)phenyl group . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(diphenylamino)phenyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in excellent yields .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(diphenylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl (4-(diphenylamino)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(diphenylamino)phenyl)carbamate involves its ability to act as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with molecular targets such as enzymes and proteins, facilitating the formation of desired products in synthetic reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (substituted benzamido)phenylcarbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate
Uniqueness
tert-Butyl (4-(diphenylamino)phenyl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for amines and its potential anti-inflammatory properties make it valuable in various research and industrial applications .
Properties
CAS No. |
1207595-75-2 |
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Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(N-phenylanilino)phenyl]carbamate |
InChI |
InChI=1S/C23H24N2O2/c1-23(2,3)27-22(26)24-18-14-16-21(17-15-18)25(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17H,1-3H3,(H,24,26) |
InChI Key |
HHBRXGRQLHULLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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